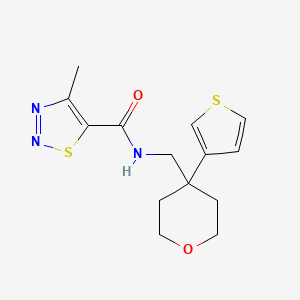
4-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2S2 and its molecular weight is 323.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the 1,2,3-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal significance, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The molecular structure of the compound features a thiadiazole ring fused with a tetrahydropyran moiety and a thiophene group. The synthesis typically involves cyclization reactions that yield various thiadiazole derivatives. These derivatives have been shown to exhibit a range of biological activities, including antimicrobial and antiviral properties.
Antiviral Activity
1,2,3-thiadiazole derivatives have been reported to possess significant antiviral properties. In particular, compounds containing the thiophene moiety have demonstrated enhanced activity against Tobacco Mosaic Virus (TMV), with some derivatives showing induction potencies exceeding those of standard antiviral agents like ninamycin and tiadinil . For instance, certain analogs exhibited up to 61.03% induction activity at a concentration of 50 µg/mL , highlighting their potential as plant elicitors and antiviral agents .
Antimicrobial Properties
The 1,2,3-thiadiazole scaffold is recognized for its antibacterial and antifungal activities. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains and fungi. For example, some thiadiazole derivatives displayed median effective concentration (EC50) values lower than standard antibiotics against pathogens such as Xanthomonas axonopodis and Mucor species . The presence of the carboxamide functional group has been linked to enhanced antibacterial activity.
Antitumor Activity
Recent investigations have indicated that compounds with a thiadiazole core exhibit promising antitumor effects. For instance, certain derivatives have been identified as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer progression. These compounds not only induced cell cycle arrest but also promoted apoptosis in cancer cell lines . The mechanism involves inhibition of c-Met phosphorylation and disruption of downstream signaling pathways.
The biological activities associated with this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral gene expression and replication processes.
- Antimicrobial Action : The thiadiazole ring enhances membrane permeability in bacteria and fungi, leading to cell death.
- Antitumor Mechanisms : By targeting c-Met signaling pathways, the compound can inhibit tumor growth and induce apoptosis in malignant cells.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Antiviral Efficacy : A study demonstrated that specific thiadiazole compounds exhibited significant antiviral activity against both HIV and adenoviruses .
- Antimicrobial Trials : In vitro assays revealed that certain derivatives were more effective than established antibiotics against resistant bacterial strains .
- Cancer Research : Compounds targeting c-Met were shown to reduce tumor size in animal models while exhibiting minimal toxicity to normal cells .
属性
IUPAC Name |
4-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-10-12(21-17-16-10)13(18)15-9-14(3-5-19-6-4-14)11-2-7-20-8-11/h2,7-8H,3-6,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXYJWRHUQOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














